molecular formula C14H25NO3 B13151272 Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate

Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B13151272
M. Wt: 255.35 g/mol
InChI Key: YABXLCNZCVGNKW-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a tert-butyl ester group, two ethyl groups at the 3-position, and a ketone group at the 4-position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diamines and carbonyl compounds.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

    Addition of Ethyl Groups: The ethyl groups at the 3-position can be introduced through alkylation reactions using ethyl halides and a strong base.

    Oxidation to Form the Ketone Group: The ketone group at the 4-position is formed through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • Tert-butyl 3-ethyl-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate is unique due to the presence of two ethyl groups at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C14H25NO3/c1-6-14(7-2)10-15(9-8-11(14)16)12(17)18-13(3,4)5/h6-10H2,1-5H3

InChI Key

YABXLCNZCVGNKW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)CC

Origin of Product

United States

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